1-Chloro-4-(2-chloropropan-2-yl)benzene

Cationic polymerization Inifer efficiency Telechelic polyisobutylene

1-Chloro-4-(2-chloropropan-2-yl)benzene (CAS 14276-97-2), also known as p-chlorocumyl chloride or 1-chloro-4-(1-chloro-1-methylethyl)benzene, is a dichlorinated alkylbenzene with molecular formula C₉H₁₀Cl₂ and molecular weight 189.08 g/mol. The compound features a para-chloro substituent on the aromatic ring and a tertiary benzylic chlorine on the isopropyl group.

Molecular Formula C9H10Cl2
Molecular Weight 189.08 g/mol
CAS No. 14276-97-2
Cat. No. B3378488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(2-chloropropan-2-yl)benzene
CAS14276-97-2
Molecular FormulaC9H10Cl2
Molecular Weight189.08 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)Cl)Cl
InChIInChI=1S/C9H10Cl2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3
InChIKeyBXZHFMJLWRWYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(2-chloropropan-2-yl)benzene (CAS 14276-97-2): A Specialized p-Chlorocumyl Chloride for Controlled Cationic Polymerization


1-Chloro-4-(2-chloropropan-2-yl)benzene (CAS 14276-97-2), also known as p-chlorocumyl chloride or 1-chloro-4-(1-chloro-1-methylethyl)benzene, is a dichlorinated alkylbenzene with molecular formula C₉H₁₀Cl₂ and molecular weight 189.08 g/mol . The compound features a para-chloro substituent on the aromatic ring and a tertiary benzylic chlorine on the isopropyl group. Its primary documented role is as a monofunctional initiator-transfer agent (minifer) in the living cationic polymerization of isobutylene, where the electronic effect of the p-chloro group distinctly modulates carbenium ion stability and chain-transfer kinetics relative to other cumyl halide derivatives [1]. The compound is commercially available at ≥95% purity and is typically stored under cool, dry conditions .

Why Cumyl Chloride or p-Methylcumyl Chloride Cannot Replace 1-Chloro-4-(2-chloropropan-2-yl)benzene in Precision Polymer Synthesis


Inifer-mediated cationic polymerizations are exquisitely sensitive to the electronic character of the initiator's aromatic ring. The para-chloro substituent in 1-chloro-4-(2-chloropropan-2-yl)benzene withdraws electron density, destabilizing the incipient carbenium ion relative to the unsubstituted cumyl chloride and markedly contrasting with the electron-donating p-methyl analog. This electronic modulation directly translates into divergent chain-transfer reactivity, initiator efficiency (Ieff), and number-average molecular weight (Mn) outcomes, as documented by systematic head-to-head comparisons under identical polymerization conditions [1]. Consequently, direct substitution of cumyl chloride or p-methylcumyl chloride for the p-chloro derivative without process re-optimization would yield polymers with unintended molecular weights, broader dispersities, and altered end-group fidelity—failures that propagate into downstream graft copolymer architecture and material performance.

Quantitative Differentiation Evidence: 1-Chloro-4-(2-chloropropan-2-yl)benzene vs. Closest Inifer Analogs


Initiator Efficiency (Ieff): p-Chlorocumyl Chloride vs. Cumyl Chloride and p-Methylcumyl Chloride in Isobutylene Polymerization

Under identical minifer-mediated isobutylene polymerization conditions, 1-chloro-4-(2-chloropropan-2-yl)benzene (p-chlorocumyl chloride) exhibits an initiator efficiency (Ieff) of 0.36, which is 42% lower than the Ieff of 0.62 obtained with unsubstituted cumyl chloride and 66% lower than the near-unity Ieff of 1.07 observed with p-methylcumyl chloride [1]. Ieff, defined as the fraction of inifer consumed during polymerization, directly reflects the balance between initiation and chain-transfer rates; a lower Ieff indicates that the p-chloro derivative functions preferentially as a chain-transfer agent rather than a pure initiator, consuming less inifer per polymer chain formed.

Cationic polymerization Inifer efficiency Telechelic polyisobutylene

Number-Average Molecular Weight (Mn) Control: p-Chlorocumyl Chloride Delivers Higher Mn Than Cumyl Chloride Under Identical Conditions

In a direct comparison of minifer performance, p-chlorocumyl chloride yielded polyisobutylene with a number-average molecular weight (Mn) of 12,300 g/mol, which is 35% higher than the Mn of 9,100 g/mol obtained with cumyl chloride and nearly six-fold higher than the 2,100 g/mol produced by p-methylcumyl chloride under identical reaction conditions [1]. The higher Mn reflects the reduced chain-transfer reactivity of the p-chloro-substituted initiator, consistent with the destabilizing inductive effect of the chlorine substituent on the propagating carbocationic center.

Molecular weight control Living polymerization Polyisobutylene

Monomer Conversion Profile: Intermediate Conversion of p-Chlorocumyl Chloride Between High-Reactivity and Low-Reactivity Inifers

Under standardized minifer polymerization conditions, p-chlorocumyl chloride achieves 81% isobutylene conversion in 15 minutes, occupying an intermediate position between cumyl chloride (100% conversion) and p-methylcumyl chloride (40% conversion) [1]. This intermediate conversion profile reflects a balanced reactivity that avoids both the excessively rapid initiation of cumyl chloride (which can lead to uncontrolled exotherms at scale) and the sluggish initiation of the p-methyl analog (which may require extended reaction times or elevated temperatures). The conversion data also contrasts sharply with the non-cumyl-type inifers benzyl chloride and α-methylbenzyl chloride, which reach only 44% and 42% conversion respectively while producing polymers with unacceptably high Mn (>54,000 g/mol) and near-zero Ieff [1].

Isobutylene conversion Inifer reactivity Polymerization kinetics

Terminal Functionality Fidelity (Fn): p-Chlorocumyl Chloride Maintains Near-Theoretical End-Group Control vs. Non-Cumyl Inifers

p-Chlorocumyl chloride delivers a number-average terminal functionality (Fn) of 1.02, essentially at the theoretical value of 1.0, confirming that each polymer chain carries exactly one phenyl head group and one t-chloro end group. This Fn fidelity is shared with cumyl chloride (Fn = 1.02) and p-methylcumyl chloride (Fn = 1.00), but stands in stark contrast to benzyl chloride and α-methylbenzyl chloride, both of which exhibit Fn values of approximately 0.04—indicating that >95% of chains lack the desired telechelic structure [1]. While Fn alone does not differentiate among the three cumyl-type minifers, it is a critical quality attribute that separates the p-chloro derivative from non-cumyl inifers that may be considered as lower-cost alternatives.

End-group fidelity Telechelic polymer Fn value

Procurement-Relevant Application Scenarios for 1-Chloro-4-(2-chloropropan-2-yl)benzene Based on Differentiated Performance Evidence


Synthesis of α-Phenyl-ω-t-Chloro-Telechelic Polyisobutylene with Controlled Mn Above 10,000 g/mol

When the synthetic target is a telechelic polyisobutylene with Mn in the 12,000–15,000 g/mol range and precisely one t-chloro terminus per chain, p-chlorocumyl chloride outperforms cumyl chloride, which yields lower Mn (~9,100 g/mol) under identical conditions, and p-methylcumyl chloride, which produces oligomers (Mn ~2,100 g/mol) [1]. The intermediate initiator efficiency (Ieff = 0.36) also provides a broader processing window for controlling molecular weight through monomer/initiator ratio adjustments.

Preparation of Asymmetric Macromers for Graft Copolymer Synthesis

The near-theoretical terminal functionality (Fn = 1.02) [1] ensures that each polymer chain carries a reactive t-chloro end group that can be subsequently transformed into methacrylate, hydroxyl, or isopropenyl functionalities for free-radical graft copolymerization. This Fn fidelity is unavailable from non-cumyl inifers such as benzyl chloride (Fn ≈ 0.04), making p-chlorocumyl chloride essential for producing well-defined PMMA-g-PIB or polystyrene-g-PIB graft copolymers with predictable architecture.

Scale-Up of Exothermic Cationic Polymerization with Enhanced Thermal Safety Margin

With an 81% monomer conversion in 15 minutes [1], p-chlorocumyl chloride offers a moderated reaction profile compared to cumyl chloride (100% conversion, higher exotherm risk) while maintaining practical productivity relative to p-methylcumyl chloride (40% conversion). This intermediate reactivity is advantageous for pilot-plant and production-scale campaigns where thermal management is a critical safety consideration.

Pharmaceutical and Agrochemical Intermediate Synthesis Requiring Substituted Cumyl Scaffolds

Substituted cumyl chlorides, including p-chlorocumyl chloride, are recognized as versatile intermediates for pharmaceuticals and agrichemicals, with patented production methods enabling high-yield synthesis under mild conditions . While specific quantitative differentiation for drug intermediate applications is not yet publicly benchmarked against analogs, the established reactivity profile and the availability of ≥95% purity material make this compound a viable building block for medicinal chemistry programs requiring a para-chloro-substituted tertiary benzylic chloride electrophile.

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